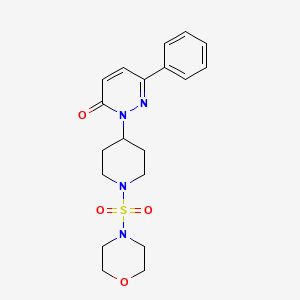
2-(1-Morpholin-4-ylsulfonylpiperidin-4-yl)-6-phenylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Morpholin-4-ylsulfonylpiperidin-4-yl)-6-phenylpyridazin-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MPS-Pip, and it has been synthesized using different methods. MPS-Pip has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Wirkmechanismus
MPS-Pip inhibits the activity of TRPV1 channels by binding to a specific site on the channel. This binding leads to a conformational change in the channel, which reduces its activity. MPS-Pip has been shown to be a reversible inhibitor of TRPV1 channels, and its binding affinity is in the micromolar range.
Biochemical and Physiological Effects:
MPS-Pip has been shown to have anti-inflammatory and analgesic effects in animal models. MPS-Pip has also been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. MPS-Pip has been studied for its potential use in the treatment of chronic pain and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
MPS-Pip has several advantages for lab experiments, including its high purity and stability. MPS-Pip is also readily available from commercial sources. However, MPS-Pip has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of MPS-Pip. One direction is the study of its potential use in the treatment of chronic pain and inflammatory conditions. Another direction is the development of more potent and selective TRPV1 channel inhibitors based on the structure of MPS-Pip. MPS-Pip can also be used as a tool compound in the study of TRPV1 channel function and its role in pain sensation and inflammation. Further studies are needed to determine the safety and efficacy of MPS-Pip in vivo and its potential as a therapeutic agent.
Conclusion:
In conclusion, MPS-Pip is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. MPS-Pip has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. MPS-Pip has potential as a tool compound in the study of TRPV1 channel function and as a therapeutic agent for chronic pain and inflammatory conditions. Further research is needed to determine the full potential of MPS-Pip in these areas.
Synthesemethoden
MPS-Pip can be synthesized using different methods, and one of the most common methods is the reaction between 2-amino-6-phenylpyridine-3-carboxylic acid and 1-morpholino-4-sulfonyl-piperidine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields MPS-Pip as a white solid, which is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
MPS-Pip has potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. MPS-Pip has been studied for its role in the modulation of ion channels, particularly the transient receptor potential vanilloid 1 (TRPV1) channel. MPS-Pip has been shown to inhibit the activity of TRPV1 channels, which are involved in pain sensation and inflammation. MPS-Pip has also been studied for its potential use as a tool compound in the study of TRPV1 channel function.
Eigenschaften
IUPAC Name |
2-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c24-19-7-6-18(16-4-2-1-3-5-16)20-23(19)17-8-10-21(11-9-17)28(25,26)22-12-14-27-15-13-22/h1-7,17H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZFJSZYCCFSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dimethyl-6-(2-propoxyphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2578698.png)
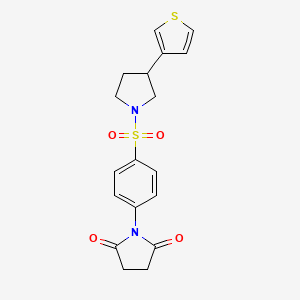


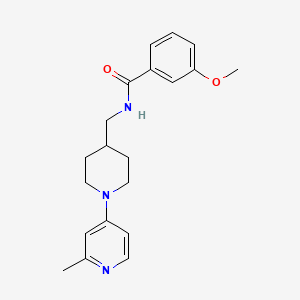
![3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2578707.png)
![3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2578708.png)
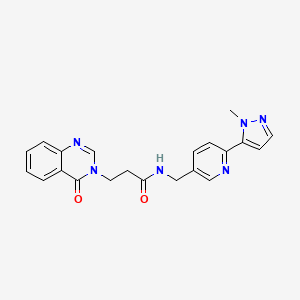
![N'-({[2,3'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2578714.png)
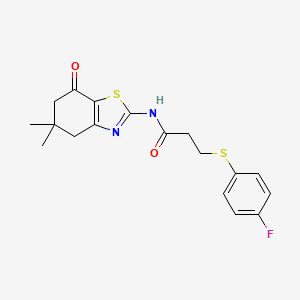
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2578716.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578720.png)
![(E)-1-(2,6-dimethylmorpholino)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2578721.png)